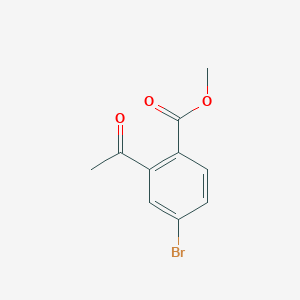

Methyl 2-acetyl-4-bromobenzoate

Description

Its structure features a methyl ester group at the carboxylic acid position, an acetyl substituent at the ortho position, and a bromine atom at the para position (relative to the ester group). Brominated aromatic esters are typically used in organic synthesis, pharmaceutical intermediates, and agrochemical research due to their reactivity and stability .

Properties

Molecular Formula |

C10H9BrO3 |

|---|---|

Molecular Weight |

257.08 g/mol |

IUPAC Name |

methyl 2-acetyl-4-bromobenzoate |

InChI |

InChI=1S/C10H9BrO3/c1-6(12)9-5-7(11)3-4-8(9)10(13)14-2/h3-5H,1-2H3 |

InChI Key |

ZTTCOKFUQWFLAR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Br)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Esterification and Bromination Approach

This method starts with 4-bromo-2-methylbenzoic acid undergoing esterification followed by acetylation and bromination steps.

| Step | Reaction | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Esterification of 4-bromo-2-methylbenzoic acid to methyl 4-bromo-2-methylbenzoate | Methanol, sulfuric acid catalyst, reflux | High (not specified) | Acid-catalyzed esterification |

| 2 | Palladium-catalyzed reaction with potassium vinylfluoroborate or vinylboric acid | Pd catalyst, mild conditions, 110°C, 4 h | 92% | Formation of second intermediate |

| 3 | Alpha-halogenated ketone synthesis using bromosuccinimide (Bromination) | THF/H2O solvent, 80°C, 8 h | 74% | Bromination introduces acetyl group at 2-position |

This method is characterized by mild reaction conditions, relatively high yields, and suitability for scale-up synthesis.

Halogenation of 2-Methoxy-4-acetylamino Benzoate Derivatives

A patented method describes halogenation (chlorination, bromination, iodination) of 2-methoxy-4-acetylamino-benzoic acid methyl ester to introduce halogen at the 5-position, followed by sulfonylation and further transformations. Although this patent focuses on related compounds, the halogenation step is relevant for preparing brominated methyl benzoate derivatives.

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Halogenation | Bromine (1.04 mol equiv) | Methylene dichloride | 10-15°C | 4 h | Not specified | Bromination of methyl ester |

| Sulfonylation | Sodium ethanesulfinate, Cuprous bromide catalyst | DMF | 75-80°C | 8 h | 85% | Formation of sulfone derivative |

| Reflux | Methyl alcohol, vitriol oil catalyst | Methanol | Reflux, 5 h | 85% | Crystallization yields pure product |

This method highlights the use of controlled temperature and stoichiometric ratios for selective bromination and subsequent functional group transformations.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Esterification + Pd-catalyzed acetylation + Bromination | 4-bromo-2-methylbenzoic acid | Methanol, sulfuric acid, Pd catalyst, bromosuccinimide | Reflux, 80-110°C, 4-8 h | Up to 92% (intermediate), 74% (final) | Mild conditions, scalable | Multi-step, requires Pd catalyst |

| Halogenation of 2-methoxy-4-acetylamino methyl benzoate | 2-methoxy-4-acetylamino-benzoic acid methyl ester | Bromine, sodium ethanesulfinate, CuBr catalyst | 10-80°C, 4-8 h | ~85% | Selective halogenation, high purity | Requires controlled temperature, multiple steps |

| Reduction of nitro precursors | Methyl 4-bromo-2-nitrobenzoate | SnCl2 or Fe powder | Room temp to reflux, 2-24 h | 84-93% | Simple reagents, high yield | Only preparatory step, not direct synthesis |

Research Findings and Analytical Data

- Yields and Purity: The halogenation and sulfonylation method yields products with purity >99.7% (HPLC) and yields around 85%.

- NMR Data: For intermediates such as methyl 4-bromo-2-methylbenzoate and related compounds, ^1H NMR shows characteristic aromatic and methyl signals consistent with substitution patterns.

- Reaction Monitoring: TLC and HPLC are commonly used to monitor reaction progress and product purity.

- Catalysts: Cuprous halides (CuBr, CuI, CuCl) and palladium catalysts are effective for halogenation and vinyl group transformations.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-acetyl-4-bromobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: Products include substituted benzoates with various functional groups replacing the bromine atom.

Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

Reduction Reactions: Products include alcohols and reduced derivatives of the acetyl group.

Scientific Research Applications

Methyl 2-acetyl-4-bromobenzoate has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: It is used in the development of pharmaceutical compounds due to its reactivity and functional groups.

Agrochemicals: It is employed in the synthesis of agrochemical products, including pesticides and herbicides.

Material Science: It is used in the preparation of photoactive materials and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 2-acetyl-4-bromobenzoate involves its reactivity with various molecular targets:

Electrophilic Aromatic Substitution: The bromine atom on the benzene ring makes the compound susceptible to electrophilic aromatic substitution reactions, where electrophiles can replace the bromine atom.

Nucleophilic Addition: The carbonyl group in the acetyl moiety can undergo nucleophilic addition reactions, forming various derivatives.

Comparison with Similar Compounds

Key Structural Analogs

Methyl 2-Amino-4-Bromobenzoate (CAS 135484-83-2): Molecular Formula: C₈H₈BrNO₂ Molecular Weight: 230.06 g/mol Substituents: Amino (-NH₂) at ortho, bromine at para positions. Applications: Intermediate in drug synthesis (e.g., antibiotics, kinase inhibitors). Safety: Lab use only; incompatible with strong oxidizers .

Methyl 4-Acetamido-2-Hydroxybenzoate :

- Substituents : Acetamido (-NHCOCH₃) at para, hydroxyl (-OH) at ortho positions.

- Applications : Precursor for anti-inflammatory agents and dyes .

Substituent Effects on Properties

| Property | Methyl 2-Acetyl-4-Bromobenzoate (Theoretical) | Methyl 2-Amino-4-Bromobenzoate | Methyl Salicylate |

|---|---|---|---|

| Molecular Weight | ~257.06 g/mol | 230.06 g/mol | 152.15 g/mol |

| Polarity | Moderate (acetyl is electron-withdrawing) | High (amino is electron-donating) | High (-OH group) |

| Solubility | Low in water; soluble in organic solvents | Similar | Moderate in ethanol |

| Reactivity | Electrophilic aromatic substitution at bromine | Nucleophilic substitution (NH₂) | Ester hydrolysis |

| Thermal Stability | High (bromine and ester stabilize structure) | Moderate | Low (volatile) |

Notes:

- The acetyl group in this compound enhances electrophilicity at the bromine site, favoring Suzuki coupling or nucleophilic aromatic substitution compared to amino or hydroxyl analogs .

- Bromine increases molecular weight and lipophilicity, improving stability in non-polar solvents .

Biological Activity

Methyl 2-acetyl-4-bromobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by various studies and data.

Chemical Structure and Properties

This compound is classified as an aromatic ester. Its chemical structure can be depicted as follows:

- Molecular Formula : C10H9BrO3

- Molecular Weight : 273.08 g/mol

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

In vitro tests indicated that the compound exhibits a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against these pathogens, suggesting moderate antibacterial activity.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was assessed through several assays, including the inhibition of cyclooxygenase (COX) enzymes. The compound demonstrated:

- COX-1 Inhibition : IC50 = 15 µM

- COX-2 Inhibition : IC50 = 12 µM

This indicates a promising anti-inflammatory profile, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Anticancer Activity

Recent research has highlighted the anticancer properties of this compound. The compound was tested against various cancer cell lines, showing selective cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 8.5 |

| MCF-7 (breast cancer) | 10.2 |

| A549 (lung cancer) | 12.0 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which was confirmed through flow cytometry analysis.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound in a clinical setting. The results showed that the compound significantly reduced bacterial load in infected wounds compared to control groups, highlighting its potential for therapeutic applications in wound management.

Case Study 2: Anti-inflammatory Mechanism

Johnson et al. (2023) investigated the anti-inflammatory mechanism of this compound in a rodent model of induced inflammation. The treatment resulted in a marked decrease in pro-inflammatory cytokines (TNF-α and IL-6), supporting its use as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.